molecular formula C20H19NO3 B2934160 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 900705-40-0

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2934160
CAS RN: 900705-40-0
M. Wt: 321.376
InChI Key: HRMQCPUROCDRDI-UHFFFAOYSA-N
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Description

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a specialty product used for proteomics research . It has a molecular formula of C20H19NO3 and a molecular weight of 321.37 .


Chemical Reactions Analysis

While the specific chemical reactions involving 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid are not detailed in the available literature, quinoline and its derivatives are known to be involved in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid are not explicitly detailed in the available resources. The molecular formula is C20H19NO3 and the molecular weight is 321.37 .

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This field is crucial for understanding disease mechanisms, identifying potential new drug targets, and discovering biomarkers for disease diagnosis.

Drug Discovery

Quinoline derivatives are vital scaffolds for leads in drug discovery . They play a significant role in medicinal chemistry due to their structural versatility, allowing for the synthesis of compounds with a wide range of biological activities.

Synthesis of Bioactive Compounds

Recent advances highlight the use of quinoline and its analogues in the synthesis of bioactive compounds . These compounds have shown promise in various biological applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Green Chemistry

The synthesis and functionalization of quinoline derivatives, including 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, are being explored using green chemistry approaches . These methods aim to reduce the environmental impact of chemical synthesis by minimizing waste and avoiding harmful reagents.

Anti-Inflammatory Applications

A specific quinoline derivative has been synthesized with strong anti-inflammatory activity . This application is particularly relevant in the development of new treatments for conditions like arthritis.

Pharmaceutical Activity

Quinoline and its derivatives are being studied for their potential pharmaceutical activities . This includes exploring the therapeutic properties of these compounds in various disease models.

Organic Synthesis

Quinoline derivatives are used in organic synthesis as intermediates to construct more complex molecules . Their unique chemical properties make them suitable for a variety of synthetic applications.

Industrial Applications

The quinoline scaffold is also important in industrial applications . It’s used in the synthesis of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.

Future Directions

The future directions for research involving this compound are not explicitly mentioned in the available resources. Given its use in proteomics research , it’s likely that future research will continue to explore its potential applications in this field.

properties

IUPAC Name

8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-10-24-15-8-5-7-14(11-15)18-12-17(20(22)23)16-9-4-6-13(2)19(16)21-18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQCPUROCDRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

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